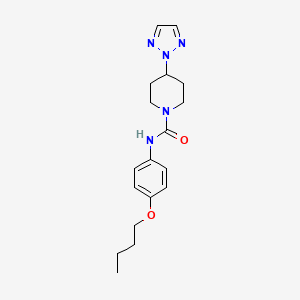

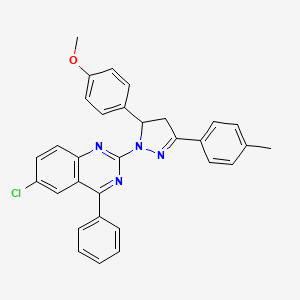

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like the one often involves multiple steps, including the formation of key intermediates and the coupling of different aromatic systems. For example, the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes demonstrates the type of synthetic strategy that might be relevant (Ha et al., 2015). Similarly, expedient one-pot syntheses, such as the creation of indolo[3,2-c]isoquinolines via base-promoted cyclization, indicate methodologies that could be adapted for synthesizing complex structures (Nguyen et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their properties and reactivity. Crystal structure analysis and Hirshfeld surface analysis, as performed on related compounds, can reveal intermolecular interactions and the spatial arrangement of the molecule's functional groups (Baba et al., 2019). Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, further aids in elucidating the molecular structure, as seen in studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (El-Azab et al., 2016).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of complex molecules involves exploring their reactivity and interactions with other substances. For instance, the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing oxalamides suggests a reaction pathway that could be relevant for modifying or synthesizing similar compounds (Mamedov et al., 2016).

科学的研究の応用

Pharmacological Blockade and Sleep Modulation

Research on orexins, peptides produced by lateral hypothalamic neurons, suggests a significant role in sleep-wake regulation through orexin-1 and orexin-2 receptors. Blockade of these receptors by antagonists, such as the dual OX1/2R antagonist almorexant, promotes sleep in both animals and humans. This implies that compounds targeting these receptors could have applications in managing sleep disorders or modulating sleep patterns (Dugovic et al., 2009).

Allosteric Modulation of Dopamine Receptors

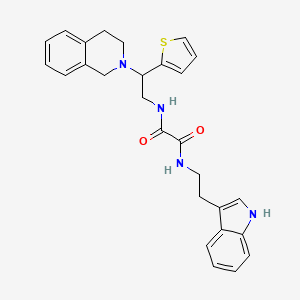

The discovery of negative allosteric modulators of the dopamine D2 receptor, through the fragmentation of a bitopic ligand, illustrates the potential for designing compounds that modulate receptor activity without directly competing with the endogenous ligand. Such compounds, including N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), provide insights into targeting receptor dimers for therapeutic purposes (Mistry et al., 2015).

Antimicrobial and Anti-inflammatory Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings highlight the potential of structurally related compounds in developing new therapeutic agents with broad pharmacological profiles (Zablotskaya et al., 2013).

Dye-Sensitized Solar Cells

In the field of renewable energy, carboxylated cyanine dyes have been investigated for their ability to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research suggests applications for similar compounds in enhancing the performance of photovoltaic devices (Wu et al., 2009).

作用機序

Tryptamine

is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

特性

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2S/c32-26(28-13-11-20-16-29-23-9-4-3-8-22(20)23)27(33)30-17-24(25-10-5-15-34-25)31-14-12-19-6-1-2-7-21(19)18-31/h1-10,15-16,24,29H,11-14,17-18H2,(H,28,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVRFKIOTAJDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)